(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile
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Overview
Description
(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile: is a chiral compound featuring a morpholine ring substituted with a phenylethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile typically involves the reaction of a suitable morpholine derivative with a phenylethyl halide under basic conditions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent such as sodium cyanide or potassium cyanide. The reaction conditions often require an inert atmosphere and an appropriate solvent like dimethylformamide or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Phenylacetone or phenylacetaldehyde derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology: In biological research, (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Morpholine: A simpler analog without the phenylethyl and nitrile groups.
Phenylethylamine: Lacks the morpholine ring and nitrile group.
Nitrile-containing morpholines: Compounds with similar structures but different substituents.
Uniqueness: (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is unique due to its specific combination of a chiral morpholine ring, a phenylethyl group, and a nitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
800407-94-7 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2S)-4-[(1R)-1-phenylethyl]morpholine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-11(12-5-3-2-4-6-12)15-7-8-16-13(9-14)10-15/h2-6,11,13H,7-8,10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
KSRYMXVTXHDXOC-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C#N |
Origin of Product |
United States |
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